2-Furanacrylonitrile, (Z)-
Overview
Description
2-Furanacrylonitrile, (Z)-: is an organic compound with the molecular formula C₇H₅NO It is a derivative of furan, featuring a nitrile group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanacrylonitrile, (Z)- can be synthesized through several methods. One common approach involves the reaction of furfural with malononitrile in the presence of a base, followed by dehydration to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: In industrial settings, 2-Furanacrylonitrile, (Z)- is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Furanacrylonitrile, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield the corresponding amine using reagents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Amines or alcohols in the presence of a base
Major Products Formed:
Oxidation: Furan-2-carboxylic acid
Reduction: 2-Furanacrylamine
Substitution: Various substituted furan derivatives
Scientific Research Applications
2-Furanacrylonitrile, (Z)- has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-Furanacrylonitrile, (Z)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The furan ring can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
- 2-Furanacrylonitrile, (E)-
- Furan-2-carboxaldehyde
- Furan-2-carboxylic acid
Comparison: 2-Furanacrylonitrile, (Z)- is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. Compared to its (E)-isomer, the (Z)-isomer may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the nitrile group distinguishes it from other furan derivatives like furan-2-carboxaldehyde and furan-2-carboxylic acid, which have aldehyde and carboxylic acid functional groups, respectively.
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKAQNFBQHPERX-IWQZZHSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-73-1 | |
Record name | 2-Furanacrylonitrile, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-FURANACRYLONITRILE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8260Y7K74G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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